Z-D-Glu-OH

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-D-Glu-OH serves as a protected amino acid in peptide synthesis. The Z group protects the amino group from unwanted reactions, allowing for selective incorporation into peptide chains. This selectivity is crucial for maintaining the integrity of synthesized peptides, particularly when targeting specific biological pathways or interactions.

- Key Reactions :

- Peptide Bond Formation : Incorporated via standard coupling reactions.

- Deprotection : The Z group can be removed under acidic conditions to yield free amino groups.

- Substitution Reactions : Hydrolysis of the methyl ester can yield free D-glutamic acid.

Enzyme-Substrate Interactions

The compound's structural properties allow researchers to investigate enzyme-substrate interactions, particularly in protease activity assays. Studies have demonstrated that this compound can effectively inhibit certain proteases involved in cancer progression, showcasing its potential as a therapeutic agent.

Protein Folding Studies

This compound is instrumental in studying protein folding mechanisms due to its ability to mimic natural amino acids while providing stability. This application contributes to advancements in biochemistry and molecular biology by enhancing the understanding of protein structure and stability.

Drug Development

This compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting metabolic disorders and cancer treatment. Its stability and reactivity make it a preferred choice for developing peptide-based drugs.

Case Studies and Research Findings

Several studies highlight the significance of this compound in biological research:

- A study demonstrated that this compound could inhibit specific proteases involved in cancer pathways, suggesting its utility in therapeutic contexts.

- Research utilizing small molecule microarrays indicated that this compound could profile protease activity in cellular lysates, providing insights into apoptotic pathways.

- Comparative analyses with other protected amino acids revealed that this compound exhibited superior stability and reactivity, establishing it as a preferred choice for peptide synthesis.

Mecanismo De Acción

Target of Action

Z-D-Glu-OH, also known as N-Cbz-D-glutamic acid, is a derivative of D-Glutamic acid . D-Glutamic acid is an unnatural isomer of L-Glutamic acid and is found in the bacterial cell wall peptidoglycan of both gram-positive and gram-negative bacteria .

Mode of Action

It is known that d-glu, a component of the peptidoglycan cell wall in bacteria, is produced by a plp-independent glutamate racemase . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

This compound likely affects the glutamine metabolic pathway . Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It is also involved in the assembly of important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics

It is known that amino acids and their derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These properties may impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

Given its role in glutamine metabolism, it is likely that this compound influences a range of cellular processes, including energy production, redox homeostasis, synthesis of metabolites that drive the tca cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Análisis Bioquímico

Biochemical Properties

Z-D-Glu-OH plays a significant role in biochemical reactions. As a derivative of glutamic acid, it is involved in protein synthesis and other metabolic processes

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as a glutamic acid derivative It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Z-D-Glu-OH is typically synthesized through the reaction of D-glutamic acid with a benzyloxycarbonylation reagent under appropriate conditions . The reaction involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar benzyloxycarbonylation reactions. The process may include purification steps such as crystallization or chromatography to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Z-D-Glu-OH undergoes various chemical reactions, including:

Substitution Reactions: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.

Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl group, yielding D-glutamic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as hydrogen chloride in dioxane or trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the benzyloxycarbonyl group.

Major Products Formed:

D-Glutamic Acid: The primary product formed from the hydrolysis of this compound.

Comparación Con Compuestos Similares

N-Carbobenzoxy-L-glutamic acid (Z-L-Glu-OH): Similar to Z-D-Glu-OH but with the L-isomer of glutamic acid.

N-Carbobenzoxy-D-aspartic acid (Z-D-Asp-OH): Another protected amino acid derivative with similar applications in peptide synthesis.

Uniqueness: this compound is unique due to its specific configuration as the D-isomer of glutamic acid. This configuration allows it to be used in studies related to bacterial cell wall synthesis and enzyme inhibition, distinguishing it from its L-isomer counterpart.

Actividad Biológica

Z-D-Glu-OH, also known as Z-D-glutamic acid hydroxylamine, is a compound that has garnered attention in biochemical and pharmaceutical research due to its role as a protected amino acid derivative. This article explores its biological activity, applications in peptide synthesis, and implications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

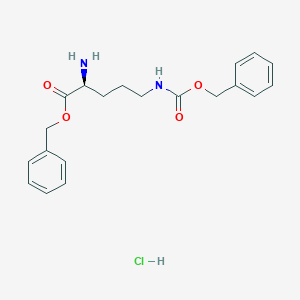

This compound is characterized by the presence of a benzyloxycarbonyl (Z) group that protects the amino group during peptide synthesis. This protection is crucial for preventing unwanted side reactions, allowing for the selective incorporation of the amino acid into peptides. The compound's molecular formula is C₁₁H₁₃N₃O₄, with a molecular weight of 241.24 g/mol.

The mechanism of action of this compound primarily revolves around its utility in peptide synthesis. The benzyloxycarbonyl group protects the amino group, which can be selectively removed under specific conditions to facilitate the formation of peptide bonds. This property makes this compound an essential building block in the synthesis of various peptides and proteins used in therapeutic applications.

Applications in Biological Research

This compound is utilized extensively in biological research for several purposes:

- Peptide Synthesis : It serves as a key component in synthesizing complex peptides and proteins.

- Drug Development : The compound plays a significant role in developing peptide-based pharmaceuticals targeting diseases such as cancer and infections.

- Protein Structure Studies : Researchers use this compound to study protein structure and function, enhancing understanding of biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds utilized in peptide synthesis:

| Compound | Protection Group | Stability | Reactivity |

|---|---|---|---|

| This compound | Benzyloxycarbonyl (Z) | High | Moderate |

| N-Cbz-D-glutamic acid | Carboxybenzyl (Cbz) | Moderate | High |

| Boc-Glu(obzl)-OH | Butyloxycarbonyl (Boc) | High | Low |

| Fmoc-Glu(otbu)-OH | Fluorenylmethoxycarbonyl (Fmoc) | Moderate | Moderate |

This compound is preferred for its balance between stability and reactivity, making it suitable for various synthetic applications.

Case Studies Highlighting Biological Activity

- Peptide-Based Drug Development : A study demonstrated that this compound was integral in synthesizing peptides that exhibited significant anti-cancer properties. The synthesized peptides showed high efficacy against specific cancer cell lines, indicating the potential of this compound in therapeutic applications .

- Neurotransmitter Studies : Research involving animal models highlighted changes in neurotransmitter levels associated with treatments involving this compound derivatives. Elevated glutamate concentrations were observed, suggesting its role in modulating neurotransmitter activity within the central nervous system .

- Chiral Separation Techniques : Another study utilized molecularly imprinted resins incorporating this compound for chiral separation of amino acids. The results indicated high selectivity towards the template enantiomer, showcasing its application in analytical chemistry .

Propiedades

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCXMDXBIEMQG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63648-73-7 | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of Z-D-Glu-OH influence the properties of the resulting polyamide?

A1: The chirality of this compound plays a crucial role in dictating the three-dimensional structure and functionality of the synthesized polyamide. When polymerized with 4,4′-diaminodiphenylmethane (DADPM), this compound leads to the formation of a polymer with inherent chirality in its backbone []. This chirality manifests as a helical structure, confirmed by circular dichroism studies []. This helical conformation, directly stemming from the use of this compound, is crucial for the polyamide's ability to selectively transport enantiomers, demonstrating its potential for optical resolution applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.